![molecular formula C12H10ClN3O2 B1336878 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 384367-10-6](/img/structure/B1336878.png)
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, also known as 4CDMPI, is a pyrimidine-based heterocyclic compound with a wide range of applications in scientific research. Its structure consists of an indole ring fused with a pyrimidine ring, and it is substituted with two methoxy groups and a chlorine atom. 4CDMPI has a wide range of applications in the fields of biochemistry and physiology, and it has been used extensively in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
I have conducted a search to gather information on the scientific research applications of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole. Here is a comprehensive analysis focusing on unique applications:
Cancer Treatment
Indole derivatives have been shown to possess anticarcinogenic properties and can inhibit human prostate cancer cells . This suggests that our compound may have potential applications in cancer therapy, particularly in targeting prostate cancer.
Estrogen Metabolism
Some indole derivatives act as beneficial promoters of estrogen metabolism in humans . This indicates that 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole could be researched for its effects on estrogen metabolism, which could have implications for conditions related to estrogen levels.
Antiviral Activity
Indole derivatives have been found to possess antiviral activities . Therefore, our compound might be explored for its potential use in treating viral infections.
Anti-inflammatory and Anti-HIV Properties
These compounds also exhibit anti-inflammatory and anti-HIV activities , suggesting possible research avenues for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole in these areas.
Antioxidant Properties
Indole derivatives are known for their free radical scavenging activities , which could make our compound a candidate for antioxidant applications.
Agricultural Applications
Derivatives of indole such as indole-3-acetic acid are known plant growth regulators . Research into 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole could extend into agricultural science to explore its potential as a growth-promoting agent.
Eigenschaften
IUPAC Name |
4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJYVLZFZPVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

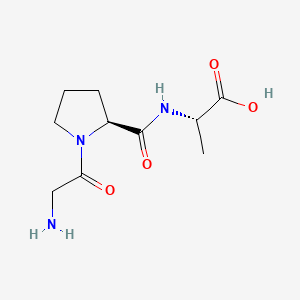
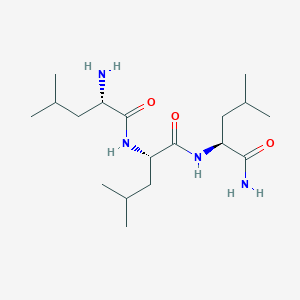
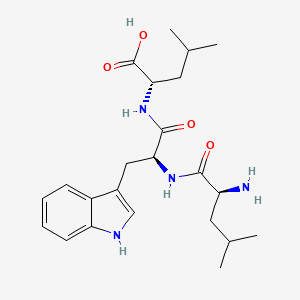
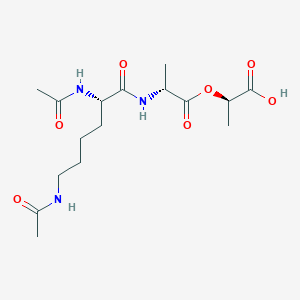
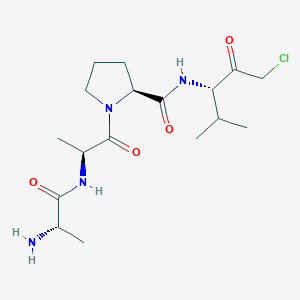
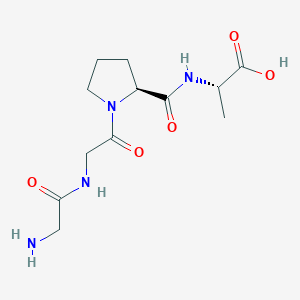
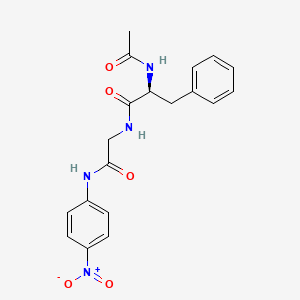
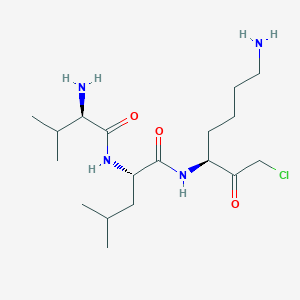
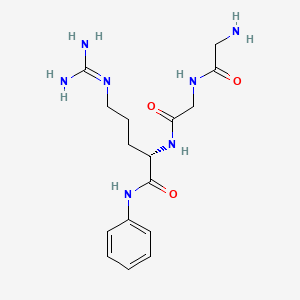
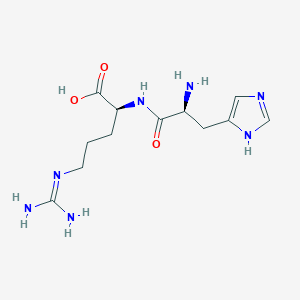
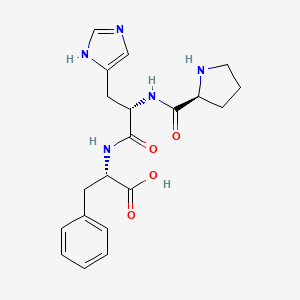
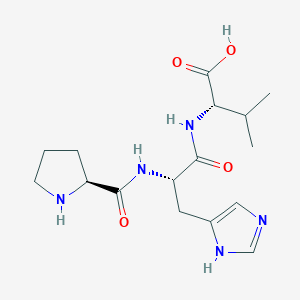
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)